molecular formula C11H9N5O B2360846 N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide CAS No. 39807-69-7

N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide

Cat. No. B2360846
CAS RN: 39807-69-7
M. Wt: 227.227
InChI Key: UPGLIOCJZVAXBC-UHFFFAOYSA-N
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Description

“N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide” is a compound that contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of cyanoacetamides, such as “N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of “N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide” is characterized by the presence of a triazole nucleus, which is a central structural component in a number of drug classes . The triazole nucleus is present as a central structural component in a number of drug classes .


Chemical Reactions Analysis

Triazole compounds, including “N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide”, are known for their chemical reactivity. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Energetic Compounds and Nitrogen-Rich Derivatives

N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide: serves as a promising precursor for a new family of energetic compounds. Researchers have synthesized nitrogen-rich derivatives based on its structure, including monocyclic, bicyclic, and fused rings. These compounds hold potential for applications in propellants, explosives, and other high-energy-density materials .

Potential 5-Lipoxygenase (5-LOX) Inhibitor

The compound’s high binding energy suggests its suitability for further structure optimization. It has been investigated as a possible inhibitor of 5-lipoxygenase, an enzyme involved in inflammation and oxidative stress pathways .

Antimicrobial Activity

Certain derivatives of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide exhibit good antimicrobial potential. For instance, compounds 1a and 1b have demonstrated efficacy against microbial pathogens .

Medicinal Chemistry

Triazoles, including 1,2,3-triazole, play a crucial role in medicinal chemistry. Researchers explore their applications in drug design, targeting specific receptors, and modulating biological processes. The compound’s unique structure may contribute to novel drug candidates .

Supramolecular Systems

Triazoles readily accept protons and metal ions, allowing the formation of supramolecular systems. These interactions include coordinate bonds, hydrogen bonds, π-π stacking, and Van der Waals forces. Researchers investigate their use in drug delivery, sensors, and materials science .

Polymer Materials

Conjugated porous polymers incorporating 1,2,3-triazole as an acceptor unit have shown promising photocatalytic activities. These materials could find applications in sustainable energy conversion and environmental remediation .

Future Directions

The future directions for “N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide” could involve further studies to explore its potential biological activities and its interactions with various biological targets. This could provide new insights for developing these new hybrids as potential therapeutic agents .

properties

IUPAC Name

N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c1-7(17)13-9-4-2-8(3-5-9)11-10(6-12)14-16-15-11/h2-5H,1H3,(H,13,17)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGLIOCJZVAXBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NNN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide

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